Murrangatin
Overview
Description
Synthesis Analysis
Murrangatin synthesis involves chemical strategies that enable the construction of its coumarin framework. A notable synthesis approach includes the total synthesis of murraxocin, which also demonstrates the total synthesis of murrangatin using a strategy that involves a Corey–Chaykovsky reaction to construct the isoprene epoxide unit. This method highlights a convenient and high-yielding pathway to synthesize murrangatin from commercially available precursors (Sen et al., 2015).
Molecular Structure Analysis
The molecular structure of murrangatin has been elucidated through spectroscopic and chemical evidence. Its structure was confirmed by chemical correlation with phebalosin, suggesting its stereochemistry as one or its mirror image. This analysis provides significant insight into the stereochemical arrangement and the molecular framework of murrangatin, contributing to a deeper understanding of its chemical nature (Talapatra et al., 1973).
Scientific Research Applications
Cancer Research and Drug Delivery : Murrangatin may disrupt mucin synthesis, which is potentially responsible for cancer chemoresistance, thus improving drug efficacy in cancer treatment (C. Rao, N. Janakiram, Altaf Mohammed, 2016).
Chondroprotective Activity : It exhibits chondroprotective activity by downregulating various inflammatory markers, suggesting its potential as a new backbone for developing inhibitors of COX-2, beneficial in treating joint-related conditions (Longhuo Wu, 2013).
Anti-Lung-Cancer Properties : Murrangatin can inhibit tumor-induced angiogenesis, making it a potential candidate for the development of new anti-lung-cancer drugs (Weiqing Long et al., 2018).
Antibacterial and Anti-Inflammatory Properties : Found in Murraya paniculata leaves, murrangatin exhibits antibacterial and anti-inflammation properties, which could be useful in developing antimicrobial drugs for treating periodontal disease (Pirasut Rodanant et al., 2015).
Antiplatelet Aggregation Activity : It shows significant antiplatelet aggregation activity, indicating its potential use in cardiovascular therapies (Keh-Shaw Chen et al., 2003).
Molluscicidal and Antifungal Properties : A coumarin found in Polygala paniculata, murrangatin has shown molluscicidal and antifungal properties, suggesting its potential in agricultural or antifungal applications (M. Hamburger et al., 1985).
Activity Against Leishmania : Murrangatin acetonide has exhibited activity against Leishmania panamensis, an organism responsible for causing leishmaniasis, a tropical disease (V. Arango et al., 2010).
Structural and Chemical Characterization : The structure and stereochemistry of murrangatin have been a subject of study in various researches, contributing to our understanding of its chemical properties and potential uses (Tian-Shung Wu et al., 1989; S. Talapatra et al., 1973).
Future Directions
properties
IUPAC Name |
8-[(1R,2S)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEANOQWICTXTP-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]([C@@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958323 | |
Record name | 8-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Murrangatin | |
CAS RN |
37126-91-3 | |
Record name | 8-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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